(S)-methyl 2-hydroxy-3-phenylpropanoate
CAS No.: 13673-95-5
Cat. No.: VC21540122
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13673-95-5 |
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Molecular Formula | C10H12O3 |
Molecular Weight | 180.2 g/mol |
IUPAC Name | methyl (2S)-2-hydroxy-3-phenylpropanoate |
Standard InChI | InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 |
Standard InChI Key | NMPPJJIBQQCOOI-VIFPVBQESA-N |
Isomeric SMILES | COC(=O)[C@H](CC1=CC=CC=C1)O |
SMILES | COC(=O)C(CC1=CC=CC=C1)O |
Canonical SMILES | COC(=O)C(CC1=CC=CC=C1)O |
Introduction
Chemical Identity and Structure
Molecular Composition and Nomenclature
(S)-methyl 2-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . The compound has several synonyms including Methyl L-3-phenyllactate, methyl (2S)-2-hydroxy-3-phenylpropanoate, and (S)-(-)-3-phenyllactic acid methyl ester . It possesses a chiral center at the C-2 position with the S configuration, giving it specific stereochemical properties that distinguish it from its enantiomer.
The compound features a phenyl ring connected via a methylene (CH₂) bridge to a carbon containing both a hydroxyl group and a methyl ester functionality. This arrangement results in a molecule with both hydrophobic (phenyl group) and hydrophilic (hydroxyl and ester groups) regions, contributing to its chemical behavior and reactivity patterns.
Structural Identifiers and Representations
Multiple chemical identifiers help in the unambiguous identification of this compound across different chemical databases and literature:
Identifier Type | Value |
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CAS Number | 13673-95-5 |
IUPAC Name | methyl (2S)-2-hydroxy-3-phenylpropanoate |
InChI | InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 |
InChIKey | NMPPJJIBQQCOOI-VIFPVBQESA-N |
SMILES | COC(=O)C@HO |
European Community (EC) Number | 885-691-4 |
DSSTox Substance ID | DTXSID40415351 |
The stereochemical notation (S) in its name refers to the specific spatial arrangement of atoms around the chiral carbon (C-2), following the Cahn-Ingold-Prelog priority rules, which is critical for its biological activity and chemical behavior .
Physical and Chemical Properties
Key Physical Properties
The physical properties of (S)-methyl 2-hydroxy-3-phenylpropanoate determine its behavior in various chemical environments and reactions. These properties are summarized in the following table:
Property | Value | Method of Determination |
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Molecular Weight | 180.20 g/mol | Computed by PubChem 2.2 |
XLogP3-AA | 1.5 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 180.078644241 Da | Computed by PubChem 2.2 |
The compound's moderate XLogP3-AA value of 1.5 indicates a balanced hydrophobic-hydrophilic character, which influences its solubility in different solvents and its ability to interact with biological membranes . The presence of one hydrogen bond donor (the hydroxyl group) and three hydrogen bond acceptors (the hydroxyl oxygen and the two ester oxygens) enables the molecule to participate in hydrogen bonding interactions, which are important for both its chemical reactivity and potential biological functions.
Reactivity and Chemical Behavior
The chemical reactivity of (S)-methyl 2-hydroxy-3-phenylpropanoate is primarily determined by its functional groups:
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The hydroxyl group at C-2 can participate in various chemical transformations, including oxidation, esterification, and nucleophilic substitution reactions.
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The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid, or transesterification to form different esters.
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The phenyl ring may engage in electrophilic aromatic substitution reactions typical of aromatic compounds.
The compound's stereocenter at C-2 is important for its participation in stereoselective reactions and applications in asymmetric synthesis, where maintaining or controlling stereochemistry is crucial .
Synthesis and Production
Natural Occurrence
According to the available data, (S)-methyl 2-hydroxy-3-phenylpropanoate has been reported in Pseudomonas syringae, indicating it may be produced naturally by certain microorganisms . This suggests the compound could play a role in microbial metabolism or secondary metabolite production, though the specific biological functions in this context require further investigation.
Biological Significance
Relationship to Phenylalanine Metabolism
(S)-methyl 2-hydroxy-3-phenylpropanoate is the methyl ester of (S)-2-hydroxy-3-phenylpropanoic acid (L-3-phenyllactic acid), which itself is a product of phenylalanine catabolism . The parent acid has significant biological relevance, particularly in the context of certain metabolic disorders.
L-3-phenyllactic acid, the hydrolysis product of our compound of interest, is found at elevated levels in the body fluids of patients with phenylketonuria, a genetic disorder characterized by the inability to properly metabolize phenylalanine . This connection highlights the potential relevance of (S)-methyl 2-hydroxy-3-phenylpropanoate in biochemical research related to amino acid metabolism and associated disorders.
Applications in Organic Chemistry
Role in Synthetic Pathways
In the field of organic chemistry, (S)-methyl 2-hydroxy-3-phenylpropanoate serves as a valuable building block in various synthetic pathways. Documented applications include:
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Use as a reagent in reactions with triethylamine in dichloromethane, likely for the purpose of creating more complex molecular structures .
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Potential use as a chiral auxiliary or chiral building block in asymmetric syntheses, where the defined stereochemistry at C-2 can influence the stereochemical outcome of subsequent reactions.
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Applications in the development of imidazolidinone organocatalysts, where it may serve as a precursor or component in catalyst design .
Advantages in Stereoselective Synthesis
The defined stereochemistry of (S)-methyl 2-hydroxy-3-phenylpropanoate makes it particularly valuable in stereoselective syntheses. Its use can help address challenges in creating specific three-dimensional molecular arrangements, which is especially important in pharmaceutical development where stereochemistry often directly impacts biological activity.
Research Findings and Current Investigations
Documented Research Applications
Research involving (S)-methyl 2-hydroxy-3-phenylpropanoate has been documented in studies focused on the development of organocatalysts. In specific research protocols, the compound has been used in synthetic schemes where it is added to reaction mixtures containing triethylamine in dichloromethane . These applications highlight its utility in the creation of more complex molecular architectures with defined stereochemistry.
Additionally, the compound's inclusion in the LOTUS Initiative for Open Natural Products Research indicates its relevance in natural product chemistry and associated research fields .
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